Human Papillomavirus type 16 E7 (HPV16 E7) is a significant oncoprotein involved in the pathogenesis of cervical cancer. The specific peptide HPV16 E7 (86-93) acetate is derived from this oncoprotein and has been identified as an immunogenic epitope, playing a crucial role in the immune response against HPV-related malignancies. This peptide is particularly notable for its ability to bind to human leukocyte antigen A2.1, facilitating cytotoxic T lymphocyte responses that can target and eliminate HPV-infected cells.
The HPV16 E7 (86-93) acetate peptide is synthesized from the E7 protein of HPV16, which is one of the most oncogenic strains of human papillomavirus. It is commonly produced using solid-phase peptide synthesis techniques in specialized laboratories, ensuring high purity and correct folding necessary for immunological studies and potential therapeutic applications .
HPV16 E7 (86-93) acetate falls under the classification of synthetic peptides used in immunotherapy. It is categorized as an epitope-based vaccine component due to its role in stimulating immune responses against HPV-associated tumors. Specifically, it is recognized as a T cell epitope due to its ability to activate cytotoxic T lymphocytes .
The synthesis of HPV16 E7 (86-93) acetate typically employs solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes:
The final product, HPV16 E7 (86-93) acetate, typically has a molecular weight of 875.08 g/mol and a chemical formula of C39H70N8O12S. The acetylation step enhances its stability and solubility in biological systems .
The molecular structure of HPV16 E7 (86-93) acetate consists of a sequence of amino acids that includes specific residues critical for binding to major histocompatibility complex class I molecules. The sequence for this peptide is TLGIVCPI, where "C" represents cysteine at position 91, which may be modified during synthesis to enhance immunogenicity .
The primary chemical reactions involving HPV16 E7 (86-93) acetate include:
These reactions are critical for both the synthesis process and subsequent biological activity in immunotherapy applications.
The mechanism of action for HPV16 E7 (86-93) acetate involves several key steps:
This process underscores the importance of HPV16 E7 (86-93) acetate in eliciting targeted immune responses against cervical cancer.
HPV16 E7 (86-93) acetate has several significant applications in scientific research and clinical settings:
This compound represents a critical element in advancing our understanding and treatment strategies for HPV-associated diseases, particularly cervical cancer.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3